molecular formula C7H9N3O2S2 B2442859 N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide CAS No. 852453-44-2

N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide

Cat. No. B2442859
CAS RN: 852453-44-2
M. Wt: 231.29
InChI Key: QWJSRGAMHRYPQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for “N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide” involves the reaction of imidazo[2,1-b]thiazole with methanesulfonyl chloride followed by reaction with methylamine. The resulting chloride is then reacted with excess methylamine in the presence of a base such as sodium hydroxide to form "N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide". The product can be purified by recrystallization or column chromatography.


Molecular Structure Analysis

The molecular formula of “N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide” is C7H9N3O2S2 . It has an average mass of 231.295 Da and a monoisotopic mass of 231.013611 Da .


Chemical Reactions Analysis

The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .


Physical And Chemical Properties Analysis

“N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide” has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 57.1±0.5 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its polar surface area is 100 Å2 and its molar volume is 142.4±7.0 cm3 .

Scientific Research Applications

properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2/c1-14(11,12)8-4-6-5-10-2-3-13-7(10)9-6/h2-3,5,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJSRGAMHRYPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CN2C=CSC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide

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